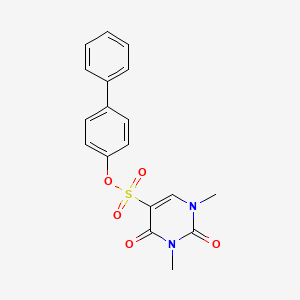
(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone:
Nonlinear Optical (NLO) Materials
(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone has shown significant potential in the field of nonlinear optics. Its high second and third harmonic generation efficiencies make it a promising candidate for applications in optical switching, optical logic, and signal processing . The molecule’s static and dynamic polarizability are notably higher than standard materials like urea, enhancing its applicability in optoelectronic devices .
Antimicrobial Agents
This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial and fungal strains . Its effectiveness as an antimicrobial agent makes it a potential candidate for developing new antibiotics and antifungal medications.
Pharmaceutical Intermediates
(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone can be used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be a building block for more complex molecules used in drug development .
Molecular Modeling and Drug Design
The compound’s structure has been utilized in molecular modeling studies to understand its interaction with biological targets. This helps in the rational design of new drugs by predicting how modifications to the molecule might enhance its efficacy or reduce side effects .
Organic Electronics
Due to its electronic properties, (3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone is being explored for use in organic electronic devices. Its ability to conduct electricity and its stability make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .
Catalysis
The compound has potential applications in catalysis, particularly in organic synthesis. Its structure allows it to act as a catalyst in various chemical reactions, improving reaction rates and yields .
Material Science
In material science, (3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone is being investigated for its potential to form new materials with unique properties. These materials could have applications in coatings, adhesives, and other industrial products .
Biological Studies
The compound is also used in biological studies to understand its effects on cellular processes. This research can lead to new insights into how similar compounds might be used to treat diseases or modify biological functions .
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17-6-4-14(5-7-17)16-3-1-2-12-21(13-16)18(22)15-8-10-20-11-9-15/h4-11,16H,1-3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZGODVIOFYLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

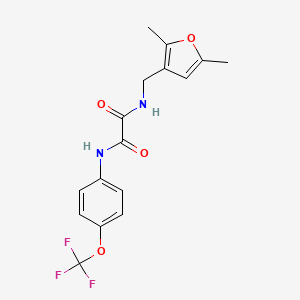
![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2730049.png)
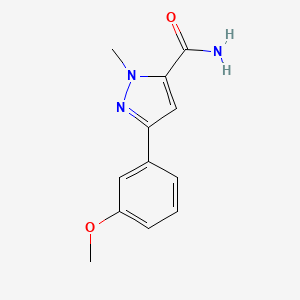
![3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2730052.png)
![N-(2,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2730053.png)
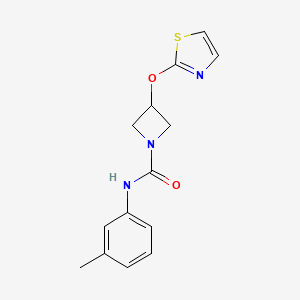
![2-(4-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2730056.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2730058.png)
![N-Ethyl-4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2730061.png)
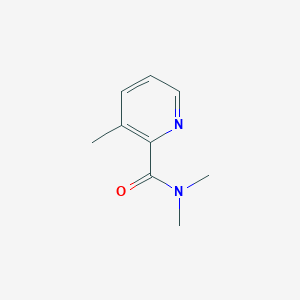
![8-chloro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2730063.png)
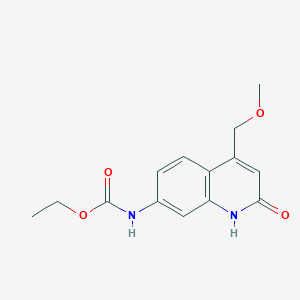
![4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2730067.png)
